
2-methyl(113C)propanedioic acid
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Overview
Description
2-Methyl(1-13C)propanedioic acid is a carbon-13 isotopically labeled derivative of 2-methylpropanedioic acid (methylmalonic acid). The compound features a methyl group at the second carbon of the propanedioic acid backbone and a 13C isotope at the first carbon. This labeling makes it invaluable in metabolic tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and environmental chemistry for tracking reaction pathways or degradation mechanisms . Its molecular formula is C₄H₆O₄ (with the isotopic substitution at C1), and it shares structural similarities with malonic acid (propanedioic acid) and other alkyl-substituted diacids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylmalonic acid-13C4 can be synthesized through the carboxylation of labeled malonic acid derivatives. The process typically involves the use of carbon-13 labeled reagents to ensure the incorporation of the isotope into the final product. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a carbon dioxide source to facilitate the carboxylation reaction .
Industrial Production Methods: Industrial production of methylmalonic acid-13C4 involves large-scale synthesis using similar carboxylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Methylmalonic acid-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form methylmalonate.
Substitution: It can undergo nucleophilic substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Methylmalonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C4H6O4
- Molecular Weight : 118.09 g/mol
- IUPAC Name : 2-methylpropanedioic acid
The presence of the methyl group and two carboxylic acid functional groups makes this compound versatile for various chemical reactions and applications in synthesis.
Scientific Research Applications
- Metabolic Studies :
- Biochemical Research :
- Pharmaceutical Development :
Biotechnology Applications
- Microbial Fermentation :
- Synthesis of Biodegradable Polymers :
Case Studies
Mechanism of Action
Methylmalonic acid-13C4 exerts its effects by participating in the same biochemical pathways as natural methylmalonic acid. It is converted to methylmalonyl-CoA, which is then transformed into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This conversion is crucial for the metabolism of certain amino acids and fatty acids . The labeled compound allows researchers to track these metabolic processes and study the effects of various conditions on methylmalonic acid metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanedioic Acid (Malonic Acid)
- Structure : Unsubstituted propanedioic acid (HOOC-CH₂-COOH).
- Key Differences :
- The absence of a methyl group in malonic acid results in higher acidity (pKa₁ ≈ 2.83, pKa₂ ≈ 5.69) compared to 2-methylpropanedioic acid (pKa₁ ≈ 3.07, pKa₂ ≈ 5.76) due to reduced steric hindrance and electronic effects .
- Solubility in water is higher for malonic acid (763 g/L at 20°C) than for its methyl-substituted analog (≈500 g/L), attributed to the methyl group increasing hydrophobicity .
- Applications : Malonic acid is widely used in polymer synthesis, whereas 2-methylpropanedioic acid derivatives are critical in studying metabolic disorders like methylmalonic acidemia.
2-Methylpropanedioic Acid (Methylmalonic Acid)
- Structure : HOOC-C(CH₃)-COOH.
- Key Differences :
- Isotopic Variant : The 13C-labeled form (2-methyl(1-13C)propanedioic acid) is specifically used in isotopic tracing, enabling precise detection in complex matrices like biological fluids or wastewater .
Other Alkyl-Substituted Propanedioic Acids
- Ethylpropanedioic Acid (Ethylmalonic Acid) :
- Larger ethyl group increases hydrophobicity (solubility ≈ 300 g/L) and further reduces acidity (pKa₁ ≈ 3.15).
- Less studied in metabolic contexts compared to methyl derivatives.
- Perfluoroalkyl Derivatives :
Isotopic Comparisons: 13C-Labeled vs. Non-Labeled Analogs
- NMR Spectroscopy : The 13C isotope provides a distinct signal at ≈170 ppm (C1), enabling unambiguous identification in mixtures .
- Mass Spectrometry: The isotopic shift (m/z +1) distinguishes it from non-labeled analogs in metabolic flux studies .
- Environmental Tracking: Used to trace methylmalonic acid pathways in wastewater treatment, where non-labeled compounds may be obscured by background organic acids (e.g., palmitic or stearic acid) .
Data Table: Comparative Properties of Selected Compounds
Property | Propanedioic Acid | 2-Methylpropanedioic Acid | 2-Methyl(1-13C)Propanedioic Acid |
---|---|---|---|
Molecular Weight (g/mol) | 104.06 | 118.09 | 119.09 |
pKa₁ | 2.83 | 3.07 | 3.07 |
pKa₂ | 5.69 | 5.76 | 5.76 |
Water Solubility (g/L) | 763 | ~500 | ~500 |
Key Applications | Polymer synthesis | Metabolic studies | Isotopic tracing, NMR/MS |
Biological Activity
2-Methyl(113C)propanedioic acid, also known as methylmalonic acid (MMA), is a dicarboxylic acid that plays a significant role in various biological processes. This compound is particularly important in metabolism, where it serves as an intermediate in the catabolism of certain amino acids and fatty acids. Understanding its biological activity is crucial for elucidating its role in health and disease, particularly in metabolic disorders.
- Molecular Formula : C4H6O4
- Molecular Weight : 118.09 g/mol
- CAS Number : 617-38-1
- IUPAC Name : 2-methylpropane-1,2-dioic acid
Biological Significance
Methylmalonic acid is primarily known for its involvement in energy metabolism. It is produced during the metabolism of branched-chain amino acids and certain fatty acids. The conversion of methylmalonyl-CoA to succinyl-CoA is a critical step facilitated by the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor. A deficiency in this enzyme or vitamin B12 can lead to an accumulation of MMA, resulting in methylmalonic acidemia (MMA).
Metabolic Pathways
- Energy Production : MMA is involved in the Krebs cycle via its conversion to succinyl-CoA, which enters the cycle to contribute to ATP production.
- Amino Acid Metabolism : It participates in the catabolism of valine, isoleucine, and threonine.
- Fatty Acid Metabolism : MMA plays a role in the metabolism of odd-chain fatty acids.
Case Studies and Research Findings
-
Methylmalonic Acidemia :
- A study published in The Journal of Inherited Metabolic Disease highlighted that elevated levels of MMA are associated with metabolic disorders such as methylmalonic acidemia. Patients exhibit neurological symptoms and developmental delays due to toxic accumulation of MMA .
- The research demonstrated that dietary management and supplementation with vitamin B12 can reduce MMA levels and improve clinical outcomes.
-
Neurotoxicity :
- Research indicates that high levels of MMA can lead to neurotoxic effects. A study in Neurobiology of Disease found that MMA exposure resulted in neuronal apoptosis and cognitive deficits in animal models .
- The mechanism involves oxidative stress and mitochondrial dysfunction caused by elevated MMA levels.
- Role as a Biomarker :
Table: Summary of Biological Activities
The biological activity of this compound primarily revolves around its role as a substrate in metabolic pathways. The enzyme methylmalonyl-CoA mutase catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a reaction that is essential for proper energy production and metabolic function. Disruption of this pathway due to genetic defects or nutritional deficiencies leads to significant health issues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl(¹³C)propanedioic acid, and how can isotopic purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves isotopic labeling at the methyl or carboxyl positions. A common approach is the nucleophilic substitution of 2-methylpropanedioic acid precursors with ¹³C-enriched reagents (e.g., ¹³C-methyl iodide). For carboxyl labeling, carboxylation reactions using ¹³CO₂ under controlled conditions are effective . To ensure isotopic purity, monitor reactions using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Post-synthesis purification via high-performance liquid chromatography (HPLC) with a reverse-phase C18 column can isolate the labeled compound from unreacted precursors .
Q. Which analytical techniques are most effective for characterizing the structural integrity and isotopic labeling of 2-methyl(¹³C)propanedioic acid?
- Methodological Answer :
- NMR Spectroscopy : ¹³C-NMR confirms isotopic incorporation by identifying shifts at the labeled position (e.g., methyl or carboxyl groups). Compare spectra with unlabeled analogs to verify labeling efficiency .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic enrichment and detects impurities. Electrospray ionization (ESI) in negative ion mode is optimal for carboxylate detection .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., carboxylic acid stretches at ~1700 cm⁻¹) to ensure structural integrity .
Advanced Research Questions
Q. How does the ¹³C labeling in 2-methyl(¹³C)propanedioic acid influence its detection in metabolic flux analysis studies?
- Methodological Answer : ¹³C labeling enables tracing of metabolic pathways via isotope-ratio mass spectrometry (IRMS) or ¹³C-NMR. For example, in studies of tricarboxylic acid (TCA) cycle perturbations, the labeled methyl group can track succinate dehydrogenase (SDH) activity. SDH catalyzes the oxidation of succinate to fumarate, and 2-methylpropanedioic acid derivatives may competitively inhibit this enzyme, similar to malonic acid . To optimize detection, use isotopomer analysis to distinguish labeled metabolites from natural abundance ¹³C .
Q. What experimental strategies can resolve contradictions between observed in vitro enzyme inhibition data and in vivo metabolic effects of 2-methylpropanedioic acid derivatives?
- Methodological Answer :
- Dose-Response Profiling : Compare in vitro IC₅₀ values (enzyme inhibition) with in vivo pharmacokinetic data to assess bioavailability and tissue-specific accumulation .
- Isotopic Tracing in Model Organisms : Administer 2-methyl(¹³C)propanedioic acid to cell cultures or animal models and quantify isotopic incorporation into TCA cycle intermediates. This clarifies whether inhibition occurs directly or via metabolite interference .
- Computational Modeling : Use kinetic models (e.g., COPASI) to simulate enzyme-substrate interactions under varying concentrations of labeled and unlabeled inhibitors .
Q. How can researchers mitigate interference from isotopic scrambling during metabolic studies using 2-methyl(¹³C)propanedioic acid?
- Methodological Answer :
- Control Experiments : Include unlabeled 2-methylpropanedioic acid in parallel studies to distinguish natural isotopic abundance from experimental labeling .
- Chromatographic Separation : Use liquid chromatography (LC)-MS/MS with stable isotope internal standards to isolate labeled metabolites from scrambled byproducts .
- Enzymatic Assays : Validate specificity by testing labeled compounds against purified enzymes (e.g., SDH) to confirm direct inhibition rather than off-target effects .
Q. Safety and Handling
Q. What safety protocols are critical when handling 2-methyl(¹³C)propanedioic acid in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of carboxylic acid vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing should be removed immediately and decontaminated .
- Emergency Measures : Install eyewash stations and showers. In case of skin contact, wash with soap and water for 15 minutes .
Properties
CAS No. |
1173019-21-0 |
---|---|
Molecular Formula |
C4H6O4 |
Molecular Weight |
119.08 g/mol |
IUPAC Name |
2-methyl(113C)propanedioic acid |
InChI |
InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i3+1 |
InChI Key |
ZIYVHBGGAOATLY-LBPDFUHNSA-N |
Isomeric SMILES |
CC(C(=O)O)[13C](=O)O |
Canonical SMILES |
CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
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